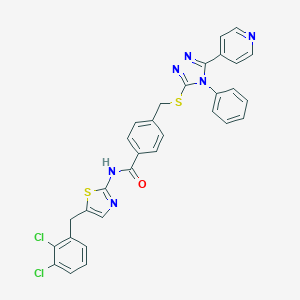![molecular formula C21H27N2O2+ B285940 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MBIM and is synthesized using specific methods.
作用機序
The mechanism of action of MBIM is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been found to scavenge free radicals, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
MBIM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the main advantages of using MBIM in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using MBIM in lab experiments is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the use of MBIM in scientific research. One of the main directions is the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MBIM and its potential applications in other areas of research, such as regenerative medicine and tissue engineering. Finally, more studies are needed to evaluate the safety and efficacy of MBIM in human clinical trials.
合成法
MBIM is synthesized using a specific method that involves the reaction of 2-methylphenol and 3-chloropropionic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then further reacted with 1-methyl-2-propylbenzimidazole to produce MBIM.
科学的研究の応用
MBIM has been widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
分子式 |
C21H27N2O2+ |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
1-(2-methylphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H27N2O2/c1-4-9-21-22(3)18-11-6-7-12-19(18)23(21)14-17(24)15-25-20-13-8-5-10-16(20)2/h5-8,10-13,17,24H,4,9,14-15H2,1-3H3/q+1 |
InChIキー |
LMBQFKLPVFUKAT-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O)C |
正規SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)